2,3-Dimethylphenyl 10-undecenoate

Description

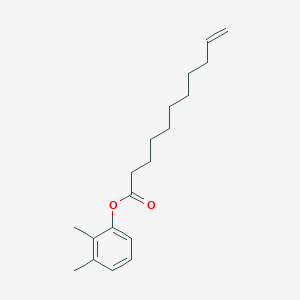

2,3-Dimethylphenyl 10-undecenoate is an organic ester derived from 10-undecenoic acid and 2,3-dimethylphenol. The compound features an unsaturated 11-carbon chain (undecenoate) esterified to a substituted aromatic ring. Key structural attributes include:

- Molecular formula: Likely $ C{19}H{26}O2 $ (estimated based on ethyl 10-undecenoate’s formula $ C{13}H{24}O2 $ , with additional mass from the 2,3-dimethylphenyl group).

- Functional groups: A terminal alkene (from 10-undecenoate) and an ortho-substituted phenyl ring.

- Applications: Potential use in specialty polymers, plasticizers, or fragrance formulations due to its aromatic and unsaturated characteristics.

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2,3-dimethylphenyl) undec-10-enoate |

InChI |

InChI=1S/C19H28O2/c1-4-5-6-7-8-9-10-11-15-19(20)21-18-14-12-13-16(2)17(18)3/h4,12-14H,1,5-11,15H2,2-3H3 |

InChI Key |

DJRHUYYIHWJBSK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC(=O)CCCCCCCCC=C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)CCCCCCCCC=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 10-Undecenoate

Key Data :

Analysis: Ethyl 10-undecenoate’s smaller alkyl group enhances solubility in polar solvents like ethanol, whereas the bulky 2,3-dimethylphenyl group in the target compound reduces solubility but increases thermal stability and hydrophobicity . The aromatic ring may also confer UV stability, making it suitable for materials exposed to light.

2,3-Dihydroxypropyl (10E)-Pentadec-10-enoate

Key Data :

Analysis :

The glycerol-based ester has hydrophilic hydroxyl groups, enabling use in emulsifiers or drug delivery systems. In contrast, the target compound’s aromatic structure favors applications requiring rigidity and resistance to hydrolysis, such as polymer additives .

Substituted Phenyl Acetamides (e.g., 2-Chloro-N-(2,3-Dimethylphenyl)-N-isopropylacetamide)

Key Data :

| Property | Phenyl Acetamide | This compound |

|---|---|---|

| Functional Groups | Amide, chloro, alkyl substituents | Ester, alkene, methyl substituents |

| Applications | Herbicides, pesticides | Non-pesticidal uses |

Analysis : While both compounds share a 2,3-dimethylphenyl group, the acetamide’s electronegative chlorine and amide group enhance its reactivity in biological systems, making it effective as a pesticide. The ester group in the target compound lacks such bioactivity but offers better compatibility with organic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.